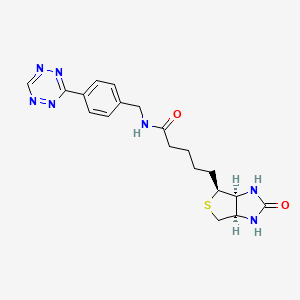

Tetrazine-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H23N7O2S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |

InChI |

InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15-,17-/m0/s1 |

InChI Key |

GBJXXSUDJUYIIH-ZOBUZTSGSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetrazine-Biotin Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazine-biotin click chemistry has emerged as a powerful tool in chemical biology, drug development, and molecular imaging. This bioorthogonal reaction, characterized by its exceptional speed, high specificity, and biocompatibility, enables the precise covalent labeling of biomolecules in complex biological systems. The core of this technology lies in the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive technical overview of this compound click chemistry, including its fundamental mechanism, quantitative kinetic data, detailed experimental protocols, and key applications.

Core Principles: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The foundation of this compound click chemistry is the IEDDA reaction, a type of [4+2] cycloaddition.[1][2] Unlike conventional Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine ring) and an electron-rich dienophile (a strained alkene like TCO).[2][3] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[4]

The reaction mechanism involves two main steps:

-

A [4+2] cycloaddition between the tetrazine and the TCO to form a highly strained, unstable intermediate.

-

A subsequent retro-Diels-Alder reaction that rapidly eliminates a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate. This irreversible release of nitrogen gas drives the reaction to completion.

The reaction is highly chemoselective, meaning the tetrazine and TCO groups do not react with other functional groups found in biological samples.

Quantitative Data: Reaction Kinetics

The hallmark of the tetrazine-TCO ligation is its unparalleled reaction kinetics, which is a critical factor for its utility in dynamic biological systems where reactant concentrations are often low. The reaction rates can be influenced by the substituents on both the tetrazine and the dienophile.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | Not specified | |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | Not specified | |

| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | ~2000 | Organic solvents, water, cell media, or lysate | |

| Various Tetrazines and TCO | 1,100 - 73,000 | Buffered aqueous solution (DPBS), 37 °C | |

| Various Tetrazines and TCO | 1.4 - 230 | 1,4-dioxane, 25 °C | |

| Tetrazine and norbornene | Slower than TCO | Not specified | |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | 1.2 x 10⁻³ - 1 | Not specified |

Experimental Protocols

The application of this compound click chemistry typically involves a two-step process: functionalization of the biomolecule of interest with a TCO group, followed by the click reaction with a this compound conjugate.

Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.

Materials:

-

Cells metabolically engineered to express TCO-containing surface proteins

-

Biotin-PEG4-Tetrazine (e.g., Biotin-PEG4-MeTz) stock solution (1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (optional): PBS containing an excess of a TCO-containing small molecule

-

Ice-cold PBS

-

Cell lysis buffer

-

Streptavidin-conjugated beads (for enrichment) or streptavidin-HRP (for Western blot)

Procedure:

-

Cell Preparation: Culture cells expressing TCO-modified surface proteins to the desired confluency.

-

Labeling Reaction:

-

Dilute the Biotin-PEG4-Tetrazine stock solution in PBS to the desired final concentration (e.g., 50 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, remove the labeling solution and add a quenching solution.

-

Incubate for 10 minutes.

-

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted reagents.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

-

Analysis:

-

The biotinylated proteins can now be detected by Western blot using streptavidin-HRP.

-

Alternatively, they can be enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.

-

Antibody Biotinylation

This protocol outlines the biotinylation of an antibody that has been previously modified to contain a TCO group.

Materials:

-

TCO-modified antibody

-

Biotin-PEG4-Tetrazine (dissolved in DMSO or DMF)

-

Reaction Buffer: PBS, pH 7.4

-

Desalting column or dialysis equipment (optional)

Procedure:

-

Prepare Biotin-PEG4-Tetrazine Solution: Dissolve Biotin-PEG4-Tetrazine in DMSO or DMF to a suitable stock concentration (e.g., 1-10 mM).

-

Click Reaction:

-

Add a 1.1 to 2.0 molar excess of the Biotin-PEG4-Tetrazine solution to the TCO-modified antibody in the reaction buffer.

-

Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C.

-

-

Purification (Optional): If necessary, remove any unreacted Biotin-PEG4-Tetrazine using a desalting column or dialysis.

Visualizations: Mechanisms and Workflows

Reaction Mechanism

Caption: Mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.

Experimental Workflow for Protein Labeling

Caption: General workflow for biotinylating a TCO-modified protein.

Pre-targeted In Vivo Imaging Workflow

Caption: Workflow for pre-targeted in vivo imaging using this compound chemistry.

Applications in Research and Drug Development

The unique characteristics of this compound click chemistry have led to its widespread adoption in various fields.

-

Bio-labeling and Imaging: The high reaction speed and selectivity make it ideal for labeling biomolecules like proteins, nucleic acids, and lipids for fluorescent imaging in live cells and whole organisms. The ability of tetrazines to quench fluorescence, which is then restored upon reaction, provides a powerful tool for developing fluorogenic probes with high signal-to-noise ratios.

-

Drug Delivery and Development: In drug development, this chemistry is used to create antibody-drug conjugates (ADCs). The "click-to-release" strategy allows for the targeted activation of prodrugs at a specific site, minimizing off-target effects.

-

Pre-targeted Imaging and Therapy: A significant application is in pre-targeted nuclear imaging (e.g., PET) and therapy. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a radiolabeled tetrazine is injected, which rapidly clicks with the pre-localized antibody, leading to a high concentration of the radiolabel at the target and rapid clearance of the unbound radiotracer. This strategy improves the target-to-background signal ratio and reduces the radiation dose to healthy tissues.

-

Chemical Proteomics: this compound ligation is used to identify the protein targets of small molecules. A small molecule probe is "clicked" to a biotin (B1667282) tag, allowing for the subsequent isolation and identification of its binding partners using streptavidin affinity purification.

Stability and Optimization

While highly reactive tetrazines are desirable for rapid kinetics, there can be a trade-off with stability in biological media. Researchers have found that substituents on the tetrazine ring can modulate both reactivity and stability. For instance, electron-withdrawing groups can increase reactivity but may decrease stability. However, bulky substituents have been shown to enhance both stability and reactivity, defying the conventional trade-off. The choice of tetrazine derivative should be tailored to the specific application, balancing the need for rapid kinetics with the required stability for the experimental timeframe.

Conclusion

This compound click chemistry represents a cornerstone of modern bioorthogonal chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its versatility has enabled significant advancements in our ability to label, visualize, and manipulate biomolecules within their native environments. For researchers and professionals in drug development, this technology provides a robust platform for creating sophisticated targeted therapies, diagnostic agents, and research tools, paving the way for new discoveries and clinical applications.

References

- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

The Tetrazine-Biotin Handle: A Technical Guide to a Bioorthogonal Powerhouse

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to molecules of interest via a tetrazine linker represents a cornerstone of modern bioorthogonal chemistry. This powerful technique leverages the principles of "click chemistry" to enable the specific and efficient labeling of biomolecules in complex biological systems. This guide provides an in-depth exploration of the core mechanism, experimental considerations, and key applications of the tetrazine-biotin system, with a focus on the underlying chemistry and practical implementation for research and development.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The lynchpin of the this compound conjugation strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction is prized for its exceptionally fast kinetics and high specificity, occurring rapidly within living systems without interfering with native biochemical processes.[1][2]

The reaction takes place between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][3] The process can be summarized in two key steps:

-

[4+2] Cycloaddition: The tetrazine (the diene) and the TCO (the dienophile) undergo a rapid [4+2] cycloaddition to form a highly unstable tricyclic intermediate.[1]

-

Retro-[4+2] Cycloaddition: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) product, covalently linking the this compound moiety to the TCO-functionalized molecule.

The reaction is notable for its biocompatibility, proceeding efficiently in aqueous environments and across a range of physiological pH values.

References

An In-depth Technical Guide to the Structure and Application of Tetrazine-Biotin Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrazine-biotin conjugates, focusing on their molecular structure, synthesis, and application in bioorthogonal chemistry. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and molecular imaging.

Core Concepts: The Chemistry of this compound Conjugates

This compound conjugates are powerful tools in chemical biology, merging the highly specific binding affinity of biotin (B1667282) for avidin (B1170675) and streptavidin with the rapid and bioorthogonal reactivity of the tetrazine moiety.[1] The core of their functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that proceeds with exceptional speed and selectivity in complex biological environments.[2][3]

This reaction occurs between an electron-poor tetrazine and an electron-rich dienophile, typically a strained alkene such as trans-cyclooctene (B1233481) (TCO).[4] The reaction is characterized by its rapid kinetics, often with second-order rate constants exceeding 800 M⁻¹s⁻¹, and its ability to proceed under physiological conditions without the need for cytotoxic catalysts.[5] This makes this compound conjugates ideal for a wide range of applications, including live-cell imaging, protein labeling, and the development of antibody-drug conjugates (ADCs).

The structure of a typical this compound conjugate consists of three key components:

-

Biotin: A vitamin that exhibits a high-affinity, non-covalent interaction with streptavidin and avidin, enabling purification, detection, and immobilization of labeled biomolecules.

-

Linker: A spacer molecule, often a polyethylene (B3416737) glycol (PEG) chain, that connects the biotin and tetrazine moieties. The linker can influence the solubility, stability, and steric accessibility of the conjugate. Some linkers may also incorporate cleavable elements, such as disulfide bonds, allowing for the controlled release of the conjugated molecule.

-

Tetrazine: A six-membered aromatic ring containing four nitrogen atoms that serves as the bioorthogonal reactive handle for the iEDDA reaction. The substituents on the tetrazine ring can be modified to tune the reactivity and stability of the conjugate.

Below is a diagram illustrating the fundamental structure of a this compound conjugate.

Quantitative Data on Tetrazine Derivatives

The choice of tetrazine derivative is critical for the success of a bioconjugation experiment. The following tables summarize key quantitative data for various tetrazine derivatives, providing a basis for selecting the optimal reagent for a specific application.

Table 1: Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO)

| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine | > 800 | |

| Phenyl-tetrazine | ~100 | |

| 2-Pyridyl-tetrazine | ~620 | |

| 3,6-di-(2-pyridyl)-s-tetrazine | 366,000 | |

| Triazolyl-tetrazine | 10,332 |

Table 2: Stability of Tetrazine Derivatives in Biological Media

| Tetrazine Derivative | Medium | Incubation Time (h) | % Remaining | Reference(s) |

| Phenyl-tetrazine | Fetal Bovine Serum (FBS) | 10 | >95 | |

| 3-methyl-6-phenyl-tetrazine | DPBS | 12 | >95 | |

| 3-(p-methoxyphenyl)-tetrazine | FBS | 10 | >96 | |

| 3-methyl-6-(2-pyridyl)-tetrazine | DPBS | 12 | ~85 | |

| 3,6-di-(2-pyridyl)-s-tetrazine | DMSO/PBS | 12 | ~15-40 | |

| Triazolyl-tetrazine | DMEM + 10% FBS | 24 | ~80 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound conjugate and its application in protein labeling and analysis.

Synthesis of a Tetrazine-PEG4-Biotin Conjugate

This protocol describes the synthesis of a tetrazine-PEG4-biotin conjugate from biotin-PEG4-amine and a tetrazine-NHS ester.

Materials:

-

Biotin-PEG4-Amine

-

Tetrazine-NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Dissolve Biotin-PEG4-Amine (1 equivalent) and Tetrazine-NHS ester (1.1 equivalents) in anhydrous DMF.

-

Add triethylamine (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the DMF under reduced pressure.

-

Redissolve the crude product in a minimal amount of DCM and precipitate by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with diethyl ether.

-

Purify the product by reverse-phase HPLC using a water/acetonitrile gradient.

-

Lyophilize the pure fractions to obtain the final Tetrazine-PEG4-Biotin conjugate as a solid.

-

Confirm the identity and purity of the product by NMR and mass spectrometry.

Labeling of a TCO-Modified Antibody with this compound

This protocol outlines the procedure for labeling an antibody that has been pre-functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody (1-5 mg/mL in PBS, pH 7.4)

-

Tetrazine-PEG4-Biotin (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add the desired amount of TCO-modified antibody.

-

Addition of this compound: Add a 1.5 to 5-fold molar excess of the Tetrazine-PEG4-Biotin stock solution to the antibody solution. Gently mix by pipetting.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the biotinylated antibody from excess, unreacted Tetrazine-PEG4-Biotin using a desalting column equilibrated with PBS. Collect the protein-containing fractions.

-

Characterization: Confirm the biotinylation of the antibody by SDS-PAGE and Western blot analysis using a streptavidin-HRP conjugate.

Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes a pull-down assay using a biotinylated antibody to identify interacting proteins from a cell lysate.

Materials:

-

Biotinylated antibody (from Protocol 3.2)

-

Streptavidin-conjugated magnetic beads

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Bead Preparation: Wash the streptavidin magnetic beads with wash buffer according to the manufacturer's instructions.

-

Antibody Immobilization: Incubate the washed beads with the biotinylated antibody for 1 hour at room temperature with gentle rotation to immobilize the antibody.

-

Washing: Wash the antibody-conjugated beads three times with wash buffer to remove any unbound antibody.

-

Incubation with Lysate: Add the cell lysate to the antibody-conjugated beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

-

Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect specific interacting partners, or by mass spectrometry for proteomic identification of the entire protein complex.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound conjugates.

Application in Studying Signaling Pathways: EGFR Protein Interaction Network

This compound conjugates can be instrumental in elucidating protein-protein interactions within signaling pathways. For example, a fragment antigen-binding (Fab) portion of an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be conjugated to a biotin ligase. This fusion protein can then be used to biotinylate proteins in close proximity to EGFR in living cells. The biotinylated proteins can be subsequently captured and identified, providing a snapshot of the EGFR interaction network. The following diagram illustrates this concept.

Conclusion

This compound conjugates represent a versatile and powerful class of reagents for modern chemical biology and drug development. Their rapid and bioorthogonal reactivity, coupled with the high affinity of the biotin-streptavidin interaction, enables a wide array of applications, from the precise labeling of biomolecules in living systems to the elucidation of complex cellular signaling networks. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with these valuable tools, with the aim of facilitating their effective implementation in research and development.

References

An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction with Tetrazine-Biotin Conjugates

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, prized for its rapid kinetics and high specificity in complex biological environments. This guide provides a comprehensive overview of the core principles of the IEDDA reaction, focusing on the use of tetrazine-biotin conjugates for bioconjugation and pre-targeting applications. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of this bioorthogonal chemistry.

Core Principles of the Tetrazine IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] This bioorthogonal reaction is characterized by its exceptionally fast reaction rates, occurring efficiently under physiological conditions without the need for cytotoxic catalysts.[3][4]

The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[5] The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine. The irreversibility of the reaction, driven by the release of N₂, makes it highly efficient for bioconjugation.

Several factors influence the reactivity of the tetrazine-dienophile pair:

-

Electronics: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate.

-

Dienophile Strain: The use of strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, dramatically increases the reaction rate by raising the energy of the dienophile's HOMO. TCO is a highly reactive and commonly used partner for tetrazines.

-

Sterics: Steric hindrance on either the tetrazine or the dienophile can reduce the reaction rate.

The this compound conjugate combines the highly efficient IEDDA chemistry of the tetrazine moiety with the strong and specific non-covalent interaction of biotin (B1667282) with avidin (B1170675) or streptavidin. This dual functionality makes it an invaluable reagent for a variety of applications, including the labeling, detection, and isolation of biomolecules.

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is crucial for the success of an experiment. The second-order rate constants (k₂) are a key metric for comparing the reaction speeds of different pairs.

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | Not specified | ~2000 |

| Methyltetrazine | trans-cyclooctene (TCO) | Not specified | > 800 |

| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | Not specified | up to 30,000 |

| Tetrazine | Norbornene | Not specified | Slower than TCO |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Styrene | Not specified | 4.0 ± 0.1 × 10⁻³ |

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions such as solvent and temperature.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of a TCO-Modified Protein

This protocol outlines the steps for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group with a this compound conjugate.

Materials:

-

TCO-modified protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

This compound conjugate (e.g., Biotin-PEG4-Methyltetrazine)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis equipment for purification (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound conjugate in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 200 µL of DMSO to create a 10 mg/mL stock solution. Tetrazine solutions are typically colored (pink or red), and the disappearance of this color can be used as a visual indicator of reaction progress.

-

Ensure the TCO-modified protein is in an appropriate reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it should be buffer-exchanged into an amine-free buffer like PBS.

-

-

Ligation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reactants.

-

Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For temperature-sensitive proteins, the reaction can be performed at 4°C, though a longer incubation time may be necessary.

-

-

Purification (Optional):

-

If necessary, remove unreacted this compound using a desalting column or dialysis against a suitable buffer. For many applications where only a slight molar excess of the biotinylating reagent is used, this step may not be required.

-

-

Storage:

-

Store the biotinylated protein under conditions optimal for the stability of the parent biomolecule. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.

-

Protocol 2: Synthesis of a Symmetrical 3,6-disubstituted-1,2,4,5-tetrazine

This protocol provides a general method for the synthesis of a symmetrical tetrazine from a nitrile precursor.

Materials:

-

Nitrile precursor

-

Anhydrous hydrazine (B178648)

-

Nickel(II) triflate or Zinc(II) triflate (catalyst)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve the nitrile precursor in the chosen solvent.

-

Add anhydrous hydrazine to the solution.

-

Add a catalytic amount of Lewis acid, such as nickel(II) triflate or zinc(II) triflate. This is particularly important for less reactive aliphatic nitriles.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is worked up to isolate the crude tetrazine product.

-

The crude product is then purified, typically by column chromatography, to yield the pure tetrazine.

-

Visualizations

Caption: Mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.

Caption: Experimental workflow for protein biotinylation using IEDDA chemistry.

Caption: Pre-targeting strategy using this compound for drug delivery.

References

The Strategic Role of PEG Linkers in Tetrazine-Biotin Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of bioorthogonal chemistry and targeted therapeutics has paved the way for innovative approaches in diagnostics and drug delivery. At the forefront of this evolution are tetrazine-biotin reagents, which, in concert with trans-cyclooctene (B1233481) (TCO)-modified targeting vectors, enable highly specific and rapid molecular labeling and pre-targeting strategies. The incorporation of a Polyethylene Glycol (PEG) linker within these reagents is a critical design element that profoundly influences their physicochemical properties and in vivo performance. This technical guide provides a comprehensive overview of the pivotal role of PEG linkers in this compound reagents, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key workflows and relationships.

Core Principles: The Function of the PEG Linker

The PEG linker in a this compound reagent serves as a flexible, hydrophilic spacer that connects the reactive tetrazine moiety to the biotin (B1667282) targeting group. This seemingly simple component has a multifaceted impact on the overall performance of the conjugate.

Key Functions of the PEG Linker:

-

Enhanced Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units of the PEG chain impart significant hydrophilicity to the otherwise often hydrophobic tetrazine and biotin molecules. This is crucial for their application in aqueous biological environments, preventing aggregation and improving formulation characteristics.[1][2]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to modify the pharmacokinetic profile of molecules.[3] By increasing the hydrodynamic radius of the this compound reagent, the PEG linker reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[4] This extended circulation time is critical in pre-targeting applications, allowing for sufficient time for the reagent to reach and react with the TCO-modified target.

-

Reduced Immunogenicity: The PEG chain can shield the this compound conjugate from recognition by the immune system, thereby reducing its potential immunogenicity.

-

Steric Hindrance Mitigation: The flexible PEG spacer provides spatial separation between the biotin and tetrazine moieties, as well as between the conjugate and the molecule it binds to (e.g., a TCO-modified antibody). This can minimize steric hindrance, ensuring that both the tetrazine's reactivity with TCO and the biotin's high-affinity interaction with avidin (B1170675) or streptavidin are not compromised.[1]

Quantitative Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized for a given application, as it involves a trade-off between various properties.

| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |

| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity, leading to lower logD values. |

| Blood Clearance | Fast | Slower | Slowest | A non-PEGylated probe exhibited a blood clearance half-life of 5.4 minutes, which is significantly shorter than that of PEG-linked probes. Longer PEG chains lead to a more pronounced increase in circulation time. |

| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While PEGylation can improve circulation and potentially tumor accumulation, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody at the target site, potentially reducing tumor uptake. |

| Reaction Kinetics (k₂) with TCO | Fast | Slightly Reduced | Potentially Reduced | The intrinsic reactivity of the tetrazine core is the primary driver of the reaction rate. However, very long PEG chains could introduce some steric hindrance that may slightly reduce the reaction kinetics. |

| Avidin Binding Affinity (K_d) | N/A (for this compound) | Strong | Weaker | For PEGylated biotin, as the molecular weight of PEG increases from 588 to 5000 g/mol , the equilibrium dissociation constant (K_d) with avidin increases from ~10⁻¹⁵ M to ~10⁻⁸ M, indicating a decrease in binding affinity. |

Key Experimental Protocols

Synthesis of a Tetrazine-PEG-Biotin Reagent (General Procedure)

This protocol outlines a general synthetic route for preparing a tetrazine-PEG-biotin conjugate.

Workflow for Synthesis of Tetrazine-PEG-Biotin

Caption: General synthetic workflow for Tetrazine-PEG-Biotin.

Methodology:

-

Activation of Tetrazine-Carboxylic Acid:

-

Dissolve the tetrazine-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the tetrazine.

-

-

Coupling to PEG-Biotin:

-

In a separate flask, dissolve an amine-functionalized PEG-biotin (e.g., Amine-PEG4-Biotin) in anhydrous DMF.

-

Add the activated tetrazine-NHS ester solution dropwise to the Amine-PEG-Biotin solution.

-

Allow the reaction to proceed overnight at room temperature with stirring.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the resulting Tetrazine-PEG-Biotin conjugate using silica (B1680970) gel column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product.

-

Conjugation of Tetrazine-PEG-Biotin to an Antibody

This protocol describes the conjugation of a Tetrazine-PEG-Biotin NHS ester to the primary amines (lysine residues) of an antibody.

Workflow for Antibody Conjugation

Caption: Workflow for conjugating Tetrazine-PEG-Biotin to an antibody.

Methodology:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS).

-

Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the Tetrazine-PEG-Biotin-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10-fold molar excess of the Tetrazine-PEG-Biotin-NHS ester stock solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Quenching:

-

Terminate the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted Tetrazine-PEG-Biotin and quenching buffer by purifying the antibody conjugate using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the number of this compound molecules per antibody, using UV-Vis spectroscopy or mass spectrometry.

-

In Vitro Pre-targeted Cell Labeling

This protocol outlines a two-step approach for labeling cells in vitro using a TCO-modified antibody and a Tetrazine-PEG-Biotin reagent.

Methodology:

-

Metabolic Labeling with TCO (if applicable):

-

Culture cells of interest to the desired confluency.

-

Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation of the TCO group onto cell surface glycans.

-

-

Antibody Targeting (for antibody-based targeting):

-

Incubate the cells with a TCO-conjugated antibody specific to a cell surface antigen for a defined period (e.g., 1 hour) at 4°C or 37°C.

-

Wash the cells three times with ice-cold PBS to remove unbound antibody.

-

-

Biotinylation with Tetrazine-PEG-Biotin:

-

Wash the TCO-labeled cells three times with ice-cold PBS.

-

Prepare a fresh solution of Tetrazine-PEG-Biotin in PBS (e.g., 50-100 µM).

-

Incubate the cells with the Tetrazine-PEG-Biotin solution for 30-60 minutes at room temperature or 4°C.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess Tetrazine-PEG-Biotin.

-

-

Detection:

-

Incubate the cells with a streptavidin-conjugated fluorophore in PBS for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

-

In Vivo Pre-targeted Imaging

This protocol provides a general workflow for a pre-targeted in vivo imaging experiment in a mouse model.

Workflow for In Vivo Pre-targeted Imaging

Caption: General workflow for in vivo pre-targeted imaging.

Methodology:

-

Administration of TCO-modified Antibody:

-

Administer the TCO-conjugated antibody to the animal model (e.g., via intravenous injection).

-

Allow a sufficient period (typically 24-72 hours) for the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from circulation.

-

-

Administration of Radiolabeled Tetrazine-PEG-Biotin:

-

Prepare a sterile solution of the radiolabeled (e.g., with ¹¹¹In or ⁶⁴Cu) Tetrazine-PEG-Biotin probe.

-

Administer the radiolabeled probe to the animal. The small size and hydrophilicity of the PEGylated probe allow for rapid distribution and clearance of the unbound agent.

-

-

In Vivo Click Reaction and Imaging:

-

The tetrazine probe will rapidly react with the TCO-modified antibody at the target site via the inverse-electron-demand Diels-Alder cycloaddition.

-

After a short distribution and clearance phase for the unbound probe (typically 1-4 hours), perform imaging (e.g., PET or SPECT) to visualize the distribution of the radiolabeled probe, which will be concentrated at the target site.

-

Conclusion

The PEG linker is an indispensable component of modern this compound reagents, offering a powerful means to fine-tune their properties for a wide range of applications in research and drug development. By judiciously selecting the PEG linker length, researchers can optimize the solubility, stability, and pharmacokinetic profile of these conjugates to achieve enhanced performance in pre-targeted imaging and therapeutic strategies. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and professionals seeking to harness the full potential of this versatile bioorthogonal chemistry. Further research focusing on systematic comparisons of various PEG linker lengths on the quantitative performance of this compound reagents will continue to refine the design of these powerful molecular tools.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Tetrazine-Biotin for In Vivo Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of tetrazine-biotin conjugates in in vivo studies, focusing on the underlying bioorthogonal chemistry, key applications, experimental design, and critical parameters for success.

Introduction: The Power of Bioorthogonal Chemistry in Vivo

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] Among the various bioorthogonal tools available, the ligation between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has become a cornerstone for in vivo applications due to its exceptionally fast reaction kinetics and high specificity.[1][3][4] This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for catalysts.

The this compound system leverages this powerful chemistry for a "pre-targeting" strategy. This two-step approach is designed to overcome the pharmacokinetic limitations of large targeting molecules like antibodies.

-

Step 1 (Targeting): A targeting molecule (e.g., an antibody) conjugated to a TCO is administered. This conjugate circulates, binds to its specific target (e.g., a tumor antigen), and the excess, unbound conjugate is allowed to clear from the bloodstream.

-

Step 2 (Probing): A small, rapidly clearing this compound molecule is administered. It quickly distributes throughout the body and reacts specifically—or "clicks"—with the TCO-modified antibody already localized at the target site.

This strategy significantly enhances the signal-to-background ratio for imaging and minimizes systemic exposure to potent payloads in therapeutic applications. The biotin (B1667282) moiety serves as a versatile handle for subsequent detection or capture using streptavidin-based systems.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The key reaction is the [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and the strained, electron-rich TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product. The reaction is notable for being one of the fastest bioorthogonal reactions known.

References

- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Tetrazine-Biotin as a Bioorthogonal Labeling Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrazine-biotin as a powerful tool for bioorthogonal labeling. It details the underlying chemistry, provides quantitative data for reaction optimization, and offers detailed experimental protocols for key applications.

Introduction to this compound Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Among the most prominent of these is the tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is characterized by its exceptionally rapid kinetics and high specificity, making it an ideal tool for labeling and tracking biomolecules in complex biological environments.[4]

The this compound system leverages this powerful chemistry by incorporating a biotin (B1667282) moiety onto the tetrazine scaffold. Biotin's high-affinity interaction with streptavidin allows for robust detection, purification, and enrichment of labeled biomolecules. A polyethylene (B3416737) glycol (PEG) spacer is often included to enhance solubility and minimize steric hindrance.[5]

The Core Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The fundamental reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine ring (the diene) and an electron-rich, strained dienophile like TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. This reaction is catalyst-free, proceeding efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature).

Quantitative Data for Reaction Optimization

The efficiency of the tetrazine-TCO ligation is influenced by the specific structures of the reactants, solvent, and temperature. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of reaction conditions.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 |

| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | ~1000 |

| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | up to 30,000 |

| Various tetrazine scaffolds | TCO | 1,4-dioxane | 25 | 1.4 - 230 |

| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 |

| General Tetrazine | TCO | N/A | N/A | up to 1 x 10⁶ |

| 3-(p-benzylamino)-1,2,4,5-tetrazine | Norbornene | Serum | 20 | 1.6 |

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Condition | Half-life (t₁/₂) |

| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~14 hours |

| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | ~9.6 hours |

| Alkyl- or pyridinyl-substituted tetrazines | PBS, 37°C | >85% remaining after 10 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound labeling.

Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically or genetically engineered to express a TCO-containing moiety.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Quenching solution (e.g., TCO-amine or methyl-TCO, optional)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-conjugated beads (for pulldown) or streptavidin-HRP (for western blot)

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

-

Labeling Reaction:

-

Dilute the this compound stock solution in complete cell culture medium or PBS to a final concentration of 10-100 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule.

-

Incubate for 10 minutes at room temperature.

-

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

-

Downstream Analysis: The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for applications such as mass spectrometry.

Pull-down of Biotinylated Proteins for Mass Spectrometry

This protocol outlines the procedure for isolating biotinylated proteins and their interaction partners for identification by mass spectrometry.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated magnetic or agarose (B213101) beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 1 mM Biotin in 20 mM ammonium (B1175870) bicarbonate or SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with Wash Buffer to remove any preservatives.

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Incubate at room temperature or heat at 95°C (for SDS-PAGE sample buffer) to release the bound proteins.

-

-

Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in this compound labeling.

Conclusion

This compound, in conjunction with dienophile-based metabolic or genetic labeling, provides a versatile and robust platform for bioorthogonal chemistry. Its exceptional kinetics, high specificity, and biocompatibility have established it as an indispensable tool for researchers aiming to study, visualize, and manipulate biomolecules in their native environments. The applications of this technology are continually expanding, holding great promise for future advancements in our understanding of biology and the development of novel therapeutic and diagnostic strategies.

References

An In-depth Technical Guide to the Chemical Properties of Tetrazine-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tetrazine-biotin, a key reagent in the field of bioorthogonal chemistry. This document details its reactivity, stability, and solubility, and provides experimental protocols for its use in labeling and conjugation reactions. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their work.

Core Chemical Properties of this compound

This compound is a conjugate molecule that combines the highly efficient bioorthogonal reactivity of a tetrazine moiety with the strong and specific binding of biotin (B1667282) to avidin (B1170675) and streptavidin.[1] This dual functionality makes it an invaluable tool for a wide range of applications, including molecular imaging, targeted drug delivery, and the development of biosensors.[1] The most common structure involves a tetrazine ring linked to a biotin molecule, often via a spacer arm such as polyethylene (B3416737) glycol (PEG) to enhance solubility and reduce steric hindrance.[2][3]

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The cornerstone of this compound's utility is its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. In this "click chemistry" reaction, the electron-deficient tetrazine ring rapidly and specifically reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[4] This reaction is exceptionally fast, proceeds under physiological conditions (aqueous environment, neutral pH, and room temperature) without the need for a toxic copper catalyst, and results in a stable covalent bond. The reaction is an irreversible process that forms a dihydropyridazine (B8628806) product and releases nitrogen gas (N₂). The progress of the reaction can be monitored by the disappearance of the characteristic pink or red color of the tetrazine.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of various this compound derivatives.

Table 1: Physicochemical Properties of this compound Derivatives

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form | Solubility | Storage Conditions |

| This compound | C₁₉H₂₃N₇O₂S | 413.50 | Red solid | Soluble in MeOH, DMF, and DMSO. | -20°C, desiccated |

| Tetrazine-PEG4-Biotin | C₃₀H₄₄N₈O₇S | 660.78 | Red solid | Soluble in MeOH, DMF, and DMSO. The PEG4 spacer enhances aqueous solubility. | -20°C, desiccated |

| Tetrazine-SS-Biotin | C₂₄H₃₂N₈O₃S₃ | 576.77 | Red oil | Soluble in DCM, acetonitrile, DMF, and DMSO. | -20°C, desiccated |

| Biotin-PEG4-Methyltetrazine | C₂₇H₃₉N₇O₆S | - | - | Soluble in DMSO and DMF. | -20°C, desiccated |

| Tetrazine-diazo-PEG4-biotin | - | - | - | - | Room temperature in continental US; may vary elsewhere. |

Table 2: Reaction Kinetics of Tetrazines with Dienophiles

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Dipyridyl Tetrazine | trans-cyclooctene (TCO) | 2000 ± 400 | 9:1 Methanol/Water |

| General Tetrazine-TCO | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, room temperature |

| Methyltetrazine (in Biotin-PEG4-MeTz) | trans-cyclooctene (TCO) | > 800 | - |

| Hydrogen Substituted Tetrazine | trans-cyclooctene (TCO) | up to 30,000 | - |

| Tetrazine | Norbornene | 1.9 | Aqueous buffer |

| Tetrazine | Norbornene | 1.6 | Fetal Bovine Serum |

Note: The reaction rates are influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups decrease it.

Stability and Solubility

Tetrazine derivatives exhibit varying stability depending on their substituents. Generally, tetrazines with electron-donating groups are more stable than those with electron-withdrawing groups. For long-term storage, this compound and its derivatives should be stored at -20°C or -80°C and protected from moisture to prevent hydrolysis. Stock solutions are typically prepared in anhydrous DMSO or DMF. The inclusion of a PEG spacer in the molecule, as in Tetrazine-PEG4-Biotin, significantly enhances its solubility in aqueous buffers.

Experimental Protocols

This section provides detailed methodologies for the synthesis of tetrazine derivatives and their application in bioorthogonal labeling.

General Synthesis of Conjugatable Tetrazines

A general procedure for synthesizing conjugatable tetrazines involves the reaction of a nitrile-containing scaffold with a second nitrile and anhydrous hydrazine (B178648), followed by oxidation with sodium nitrite (B80452).

Materials:

-

Nitrile-containing scaffold (e.g., 4-(aminomethyl)benzonitrile)

-

Second nitrile (e.g., formamidine (B1211174) acetate)

-

Anhydrous hydrazine

-

Sodium nitrite

-

Nitrogen gas

-

Appropriate solvents for reaction and purification

Procedure:

-

Mix the nitrile-containing scaffold (2 mmol) with the second nitrile (10 mmol) under a nitrogen atmosphere.

-

Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This should be performed in a well-ventilated fume hood due to the formation of ammonia (B1221849) gas.

-

Stir the reaction at room temperature or with heating for 30 minutes to 2 hours.

-

Add a solution of sodium nitrite (10 mmol) in water to the reaction mixture, followed by the drop-wise addition of an acid (e.g., 3N HCl) until the solution is acidic and gas evolution ceases.

-

The crude tetrazine product can then be purified by an appropriate workup procedure, which may include extraction and chromatography.

Protocol for Labeling Proteins with TCO-NHS Ester

This protocol describes the initial step of labeling a protein with a TCO moiety, preparing it for reaction with this compound.

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

-

TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.

Protocol for Tetrazine-TCO Bioorthogonal Ligation

This protocol outlines the reaction between a TCO-labeled biomolecule and this compound.

Materials:

-

TCO-modified biomolecule

-

This compound (or a derivative like Biotin-PEG4-MeTz)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF for stock solution

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Dissolve the TCO-modified biomolecule in the reaction buffer.

-

-

Ligation Reaction: Add the this compound stock solution to the TCO-modified biomolecule. A 1.5 to 5-fold molar excess of this compound is recommended to ensure complete labeling.

-

Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C with an extended incubation time. The reaction progress can be visually monitored by the disappearance of the tetrazine's color.

-

Purification (Optional): If necessary, the resulting biotinylated conjugate can be purified from excess this compound using size exclusion chromatography or dialysis.

Protocol for Purification of Biotinylated Conjugates

Biotinylated proteins can be purified using streptavidin-functionalized resins.

Materials:

-

Biotinylated protein sample

-

Streptavidin-functionalized resin (e.g., Streptavidin Sepharose)

-

Binding buffer

-

Wash buffer

-

Elution buffer (containing denaturing agents for strong binding)

Procedure:

-

Equilibration: Equilibrate the streptavidin resin with binding buffer.

-

Binding: Apply the sample containing the biotinylated protein to the equilibrated resin and incubate to allow for binding.

-

Washing: Wash the resin extensively with wash buffer to remove non-specifically bound molecules.

-

Elution: Elute the biotinylated protein from the resin using an appropriate elution buffer. Due to the strong biotin-streptavidin interaction, denaturing conditions are often required.

Visualizations

The following diagrams illustrate key workflows and reactions involving this compound.

Caption: Experimental workflow for labeling a biomolecule with this compound.

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

References

Methodological & Application

Application Notes and Protocols for Tetrazine-Biotin Labeling of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the biotinylation of cell surface proteins utilizing the highly efficient and specific bioorthogonal reaction between tetrazine and its complementary dienophile, trans-cyclooctene (B1233481) (TCO). This powerful two-step labeling strategy offers a robust method for enriching and identifying cell surface proteins, with significant applications in proteomics, drug discovery, and the study of cell surface dynamics.

Introduction

The selective labeling of cell surface proteins is crucial for understanding their roles in cellular signaling, adhesion, and transport. Traditional methods for biotinylating cell surface proteins often rely on amine-reactive reagents, which can lack specificity and potentially disrupt protein function. Bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and TCO, provides a highly specific and biocompatible alternative.[][2] This reaction proceeds rapidly under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[2][3]

This protocol details a two-step approach:

-

Metabolic Glycoengineering: Cell surface glycans are metabolically labeled by introducing a precursor sugar modified with a bioorthogonal handle (either tetrazine or TCO). For example, cells can be cultured with a peracetylated N-acetylmannosamine derivative bearing a tetrazine moiety (e.g., Ac4ManNTz).[4] This unnatural sugar is processed by the cell's sialic acid biosynthesis pathway and incorporated into cell surface sialoglycans.

-

Bioorthogonal "Click" Reaction: The metabolically incorporated bioorthogonal handle on the cell surface is then reacted with its complementary partner conjugated to biotin (B1667282). In the case of tetrazine-labeled cells, a TCO-biotin conjugate is added, leading to the covalent attachment of biotin to the cell surface glycoproteins. Conversely, if cells are labeled with a TCO-containing precursor, a tetrazine-biotin conjugate is used.

This method allows for the highly selective biotinylation of a specific subset of cell surface proteins (sialoglycoproteins), which can then be enriched using streptavidin-based affinity purification for downstream analysis by mass spectrometry or Western blotting.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the metabolic labeling and bioorthogonal click reaction steps. Note that optimal conditions may vary depending on the cell type and specific reagents used.

Table 1: Metabolic Labeling Parameters

| Parameter | Value | Reference |

| Reagent | Ac4ManNTz (Tetrazine-modified mannosamine) | |

| Concentration | 10 - 50 µmol/L | |

| Incubation Time | 3 days | |

| Cell Type | A549, HeLa, MDA-MB-231 |

Table 2: Bioorthogonal Click Reaction Parameters

| Parameter | Value | Reference |

| Reagent | TCO-PEG3-Biotin | |

| Concentration | 0.25 mmol/L | |

| Incubation Time | 30 minutes | |

| Temperature | 37 °C | |

| Alternative Reagent | This compound | |

| Concentration | 50 µM | |

| Incubation Time | 30 - 60 minutes | |

| Temperature | Room Temperature or 37 °C |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Tetrazine

This protocol describes the metabolic incorporation of a tetrazine-modified sialic acid onto cell surface glycoproteins.

Materials:

-

Cells of interest (e.g., A549, HeLa, MDA-MB-231)

-

Complete cell culture medium

-

Ac4ManNTz (peracetylated N-(1,2,4,5-tetrazin-3-yl)acetyl-D-mannosamine)

-

DMSO

-

6-well plates

Procedure:

-

Seed cells in 6-well plates at a density of approximately 106 cells per well and allow them to attach for 12 hours.

-

Prepare a stock solution of Ac4ManNTz in DMSO.

-

Add Ac4ManNTz to the cell culture medium to a final concentration of 25-50 µmol/L. A vehicle control (DMSO only) should be run in parallel.

-

Incubate the cells for 3 days to allow for metabolic incorporation of the tetrazine-modified sialic acid.

Protocol 2: Bioorthogonal Biotinylation and Protein Extraction

This protocol details the "click" reaction between the cell surface tetrazine and a TCO-biotin conjugate, followed by cell lysis.

Materials:

-

Tetrazine-labeled cells from Protocol 1

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

TCO-PEG3-Biotin

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

After the 3-day incubation, wash the cells three times with ice-cold PBS to remove any unreacted Ac4ManNTz and components from the culture medium.

-

Prepare a solution of TCO-PEG3-Biotin in PBS at a concentration of 0.25 mmol/L.

-

Add the TCO-biotin solution to the cells and incubate for 30 minutes at 37 °C.

-

Wash the cells three times with ice-cold PBS to remove unreacted TCO-biotin.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer containing protease inhibitors.

-

Incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4 °C to pellet cell debris.

-

Collect the supernatant containing the biotinylated cell surface proteins.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads

This protocol describes the affinity purification of biotinylated proteins from the cell lysate.

Materials:

-

Cell lysate containing biotinylated proteins from Protocol 2

-

Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic)

-

Wash buffer (e.g., lysis buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Wash the streptavidin beads three times with wash buffer to remove any preservatives.

-

Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4 °C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding elution buffer and heating at 95-100 °C for 5-10 minutes.

-

The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.

Visualizations

Applications in Drug Development

The this compound labeling strategy is a versatile tool in drug development and biomedical research.

-

Target Identification: By modifying a drug candidate with a TCO or tetrazine moiety, this technique can be used in pull-down assays to identify its cellular protein targets.

-

Receptor Dynamics: The specific labeling of cell surface proteins allows for the study of receptor internalization, trafficking, and turnover in response to drug treatment.

-

Pre-targeting for Imaging and Therapy: In a two-step "pre-targeting" approach, a TCO-modified antibody can be administered to target a specific cell type, followed by a smaller, rapidly clearing tetrazine-conjugated imaging agent or therapeutic payload. This can improve the target-to-background ratio and reduce off-target toxicity.

-

Prodrug Activation: The bioorthogonal reaction can be engineered to locally activate a TCO-caged prodrug at the site of tetrazine-labeled cancer cells, enhancing therapeutic efficacy and minimizing systemic side effects.

Conclusion

This compound labeling of cell surface proteins via metabolic glycoengineering and bioorthogonal click chemistry is a powerful and highly specific method for studying the surface proteome. Its biocompatibility and efficiency make it an invaluable tool for researchers in basic science and drug development, enabling a deeper understanding of cellular processes and facilitating the development of novel therapeutics and diagnostics.

References

- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Tetrazine-SS-Biotin,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Live Cell Imaging: A Detailed Protocol for Tetrazine-Biotin Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The ability to visualize and track biomolecules in their native cellular environment is paramount for advancing our understanding of complex biological processes and for the development of novel therapeutics. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, allowing for the specific labeling of biomolecules in living systems without interfering with endogenous biochemical processes.[1][2] Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), has gained significant traction due to its exceptionally fast reaction kinetics and high specificity.[3][4][5]

This application note details a robust protocol for live cell imaging utilizing a pre-targeting approach with tetrazine-biotin. This method involves two key steps: first, the biomolecule of interest is tagged with a TCO group. This can be accomplished through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies or small molecules. In the second step, a this compound conjugate is introduced, which rapidly and specifically "clicks" with the TCO-tagged biomolecule. The biotin (B1667282) moiety then serves as a versatile handle for signal amplification through high-affinity binding to fluorescently labeled streptavidin. This modular and highly sensitive approach is ideal for a range of applications, including tracking protein localization, studying drug-target engagement, and visualizing dynamic cellular events.

Key Features:

-

High Specificity: The bioorthogonal nature of the tetrazine-TCO ligation ensures minimal off-target labeling.

-

Rapid Kinetics: The reaction proceeds quickly under physiological conditions, enabling the capture of dynamic processes.

-

Biocompatibility: The reaction does not require toxic catalysts, ensuring high cell viability.

-

Signal Amplification: The streptavidin-biotin interaction provides a significant boost in signal intensity, allowing for the detection of low-abundance targets.

-

Versatility: The biotin tag can be detected with a wide array of streptavidin conjugates (e.g., different fluorophores, enzymes).

Quantitative Data Summary

The efficiency of the tetrazine-TCO bioorthogonal reaction is critical for successful live cell imaging. The following table summarizes key quantitative parameters to aid in experimental design.

| Parameter | Value | Remarks | Reference |

| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition | Highly selective and rapid bioorthogonal reaction. | |

| Reactants | Tetrazine (Tz) and trans-cyclooctene (TCO) | The core components of this bioorthogonal labeling strategy. | |

| Second-Order Rate Constant | 10¹ - 10⁶ M⁻¹s⁻¹ | Varies depending on the specific tetrazine and TCO derivatives used. | |

| TCO-functionalized Probe Concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. | |

| This compound Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to the fast kinetics. | |

| Incubation Time (Tetrazine Reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. | |

| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in live cell imaging using this compound.

Protocol 1: General Live Cell Labeling and Imaging

This protocol outlines a general workflow for labeling TCO-modified biomolecules in live cells with this compound, followed by fluorescent detection.

Materials:

-

Live cells expressing or labeled with a TCO-containing molecule

-

This compound (stock solution in DMSO)

-

Fluorescently-labeled streptavidin

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Imaging plates or coverslips

-

Hoechst 33342 or other suitable nuclear stain (optional)

Procedure:

-

Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

-

Introduction of TCO: Introduce the TCO group to the biomolecule of interest. This can be achieved by incubating the cells with a TCO-labeled antibody or through metabolic labeling with a TCO-modified precursor.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

-

This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

-

Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound streptavidin.

-

Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

-

Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells and proceed with live cell imaging using a fluorescence microscope.

Protocol 2: Metabolic Labeling of Cell Surface Glycans with TCO

This protocol details the metabolic incorporation of a TCO-modified sugar analog for subsequent labeling with this compound.

Materials:

-

Live cells of interest

-

TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO)

-

This compound

-

Fluorescently-labeled streptavidin

-

Complete cell culture medium

-

PBS, pre-warmed to 37°C

Procedure:

-

Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-